ZK-158252

描述

属性

分子式 |

C29H36O3 |

|---|---|

分子量 |

432.6 g/mol |

IUPAC 名称 |

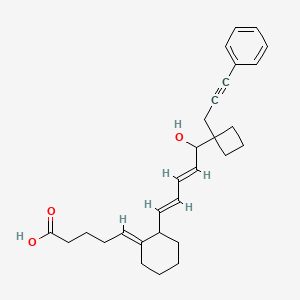

(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid |

InChI |

InChI=1S/C29H36O3/c30-27(29(22-11-23-29)21-10-14-24-12-2-1-3-13-24)19-8-6-17-25-15-4-5-16-26(25)18-7-9-20-28(31)32/h1-3,6,8,12-13,17-19,25,27,30H,4-5,7,9,11,15-16,20-23H2,(H,31,32)/b17-6+,19-8+,26-18+ |

InChI 键 |

HILRZHRCCODTSA-AHQVELJISA-N |

手性 SMILES |

C1CC/C(=C\CCCC(=O)O)/C(C1)/C=C/C=C/C(C2(CCC2)CC#CC3=CC=CC=C3)O |

规范 SMILES |

C1CCC(=CCCCC(=O)O)C(C1)C=CC=CC(C2(CCC2)CC#CC3=CC=CC=C3)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ZK-158252; ZK 158252; ZK158252. |

产品来源 |

United States |

Foundational & Exploratory

The Function of ZK-158252: A Technical Overview

For Research Use Only. Not for human or veterinary use.

ZK-158252 is a chemical compound identified as a selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1).[1] Some sources also classify it as an antagonist for the leukotriene B4 receptor 2 (BLT2).[2] As a research tool, this compound is utilized in studies investigating the physiological and pathological roles of the LTB4 signaling pathway, which is critically involved in inflammatory responses.

Core Function: Antagonism of Leukotriene B4 Receptors

Leukotriene B4 is a potent lipid mediator that plays a crucial role in the initiation and amplification of inflammation. It exerts its effects by binding to and activating two distinct G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. The activation of these receptors, particularly BLT1 which is predominantly expressed on leukocytes, triggers a cascade of pro-inflammatory events.

This compound functions by competitively binding to the BLT1 receptor, thereby preventing the binding of the endogenous ligand, LTB4. This blockade inhibits the downstream signaling pathways that are normally initiated by LTB4, leading to a reduction in inflammatory responses.

The LTB4/BLT1 Signaling Axis in Inflammation

The binding of LTB4 to the BLT1 receptor on immune cells initiates a signaling cascade that is central to the inflammatory process. Understanding this pathway is key to understanding the function of this compound.

Caption: LTB4/BLT1 Signaling Pathway and the inhibitory action of this compound.

Experimental Applications

Due to its function as a BLT1 antagonist, this compound is a valuable tool for in vitro and in vivo studies aimed at elucidating the role of the LTB4/BLT1 axis in various inflammatory conditions.

Potential Experimental Workflows:

Caption: Potential experimental workflows for characterizing the effects of this compound.

Summary of Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₉H₃₆O₃ |

| Molecular Weight | 432.60 g/mol |

| CAS Number | 245742-21-6 |

Conclusion

This compound serves as a selective antagonist for the BLT1 receptor, a key component of the leukotriene B4 signaling pathway. Its function is to block the pro-inflammatory effects of LTB4, making it a valuable research compound for investigating the roles of this pathway in various inflammatory diseases. Further experimental characterization is required to establish its precise pharmacological profile in different biological contexts.

References

ZK-158252: A Technical Overview of a Putative BLT1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-158252 has been identified in scientific literature and commercial databases as a selective antagonist for the Leukotriene B4 receptor 1 (BLT1). Leukotriene B4 (LTB4) is a potent lipid mediator implicated in a wide array of inflammatory diseases, exerting its effects through two G-protein coupled receptors, BLT1 and BLT2. The BLT1 receptor, a high-affinity receptor for LTB4, is predominantly expressed on leukocytes and plays a crucial role in their recruitment and activation at sites of inflammation. Consequently, antagonism of the BLT1 receptor represents a promising therapeutic strategy for a variety of inflammatory conditions. This technical guide aims to provide a comprehensive overview of the core concepts surrounding this compound's classification as a BLT1 receptor antagonist. However, it is critical to note that detailed, publicly available quantitative data, such as binding affinities (Ki) or functional potencies (IC50), and specific experimental protocols for this compound are scarce. Therefore, this document will focus on the general methodologies and signaling pathways relevant to the study of BLT1 receptor antagonists, providing a framework for the potential characterization of compounds like this compound.

Introduction to the LTB4/BLT1 Signaling Axis

Leukotriene B4 (LTB4) is an arachidonic acid metabolite synthesized by various immune cells, including neutrophils, macrophages, and mast cells, in response to inflammatory stimuli. LTB4 acts as a potent chemoattractant, driving the migration of leukocytes to inflamed tissues. Its biological effects are primarily mediated through the high-affinity G-protein coupled receptor, BLT1.

Upon LTB4 binding, the BLT1 receptor couples to Gi and/or Gq proteins, initiating a cascade of intracellular signaling events. This leads to cellular responses critical for the inflammatory process, such as:

-

Chemotaxis: Directed migration of leukocytes along a concentration gradient of LTB4.

-

Adhesion: Increased expression of adhesion molecules on the surface of leukocytes, facilitating their attachment to the endothelium.

-

Degranulation: Release of pro-inflammatory mediators and enzymes from leukocyte granules.

-

Production of Reactive Oxygen Species (ROS): Generation of superoxide and other reactive oxygen species involved in host defense and tissue damage.

Given the central role of the LTB4/BLT1 axis in inflammation, the development of BLT1 receptor antagonists is a key area of interest for the treatment of diseases such as asthma, rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

This compound: A Putative BLT1 Receptor Antagonist

Key Experimental Protocols for Characterizing BLT1 Receptor Antagonists

To rigorously characterize a compound like this compound as a BLT1 receptor antagonist, a series of in vitro and in vivo experiments are typically employed. The following sections detail the general methodologies for these key assays.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of the antagonist for the BLT1 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells endogenously expressing the BLT1 receptor (e.g., neutrophils) or from cell lines stably overexpressing the recombinant human BLT1 receptor.

-

Competition Binding: A fixed concentration of a radiolabeled ligand with known high affinity for the BLT1 receptor (e.g., [3H]-LTB4) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound).

-

Separation and Detection: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Objective: To assess the functional antagonist activity by measuring the inhibition of LTB4-induced intracellular calcium release.

General Protocol:

-

Cell Loading: Cells expressing the BLT1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.

-

LTB4 Stimulation: The cells are then stimulated with a fixed concentration of LTB4 (typically the EC50 or EC80 concentration for calcium mobilization).

-

Signal Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

Data Analysis: The inhibitory effect of the antagonist is quantified, and an IC50 value is determined.

Objective: To evaluate the ability of the antagonist to block LTB4-induced leukocyte migration.

General Protocol:

-

Cell Isolation: Leukocytes, typically neutrophils, are isolated from fresh whole blood.

-

Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a transwell plate) is used, which consists of an upper and a lower compartment separated by a microporous membrane.

-

Cell and Chemoattractant Loading: The isolated leukocytes are placed in the upper chamber, and LTB4 is placed in the lower chamber as the chemoattractant. The antagonist (e.g., this compound) is added to the upper chamber with the cells.

-

Incubation: The chamber is incubated to allow the cells to migrate through the pores of the membrane towards the LTB4 gradient.

-

Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified by cell counting, either manually using a microscope or through automated methods.

-

Data Analysis: The inhibitory effect of the antagonist on cell migration is determined, and an IC50 value is calculated.

In Vivo Models of Inflammation

To assess the therapeutic potential of a BLT1 receptor antagonist, its efficacy is evaluated in animal models of inflammation.

Commonly Used Models:

-

Carrageenan-Induced Paw Edema: An acute model of inflammation where the antagonist's ability to reduce swelling is measured.

-

Thioglycollate-Induced Peritonitis: A model to assess the inhibition of leukocyte recruitment into the peritoneal cavity.

-

Collagen-Induced Arthritis: A model of rheumatoid arthritis where the antagonist's effect on joint inflammation, cartilage destruction, and bone erosion is evaluated.

-

Ovalbumin-Induced Allergic Asthma: A model to study the effect of the antagonist on airway hyperresponsiveness, inflammatory cell infiltration into the lungs, and cytokine production.

In these models, the antagonist is administered to the animals before or after the induction of inflammation, and various inflammatory parameters are measured to determine its efficacy.

Signaling Pathways and Visualization

The antagonism of the BLT1 receptor by a compound like this compound is intended to block the initiation of the downstream signaling cascade.

Caption: BLT1 Receptor Signaling Pathway and Point of Antagonism by this compound.

Caption: General Experimental Workflow for the Characterization of a BLT1 Receptor Antagonist.

Data Presentation

Due to the absence of publicly available data for this compound, the following tables are presented as templates to illustrate how quantitative data for a BLT1 receptor antagonist would be structured.

Table 1: In Vitro Pharmacological Profile of a Hypothetical BLT1 Antagonist

| Assay Type | Receptor/Cell Line | Parameter | Value (nM) |

| Radioligand Binding | Human Recombinant BLT1 | Ki | [Data] |

| Calcium Mobilization | BLT1-expressing cells | IC50 | [Data] |

| Neutrophil Chemotaxis | Primary Human Neutrophils | IC50 | [Data] |

| Radioligand Binding | Human Recombinant BLT2 | Ki | [Data] |

Table 2: In Vivo Efficacy of a Hypothetical BLT1 Antagonist in an Animal Model

| Animal Model (e.g., Collagen-Induced Arthritis) | Parameter Measured | Vehicle Control | Antagonist-Treated | % Inhibition |

| Clinical Score (Arthritis Severity) | [Data] | [Data] | [Data] | |

| Paw Swelling (mm) | [Data] | [Data] | [Data] | |

| Histological Score (Joint Damage) | [Data] | [Data] | [Data] | |

| Inflammatory Cell Infiltration (cells/hpf) | [Data] | [Data] | [Data] |

Conclusion

This compound is designated as a BLT1 receptor antagonist, positioning it as a compound of interest for the development of anti-inflammatory therapeutics. While specific, detailed data on its pharmacological properties are not widely available, this guide provides a comprehensive framework for understanding the necessary experimental approaches to characterize such a molecule. The methodologies for radioligand binding, functional assays, and in vivo models described herein represent the standard for evaluating the potency, selectivity, and efficacy of BLT1 receptor antagonists. Further research and publication of data for this compound are required to fully elucidate its therapeutic potential.

The Role of ZK-158252 in Inflammation Research: An In-Depth Technical Guide

An Examination of a Novel Compound in Inflammatory Pathways

This technical guide serves as a comprehensive overview of the available research on ZK-158252, a compound investigated for its potential role in modulating inflammatory processes. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on the preclinical data, mechanism of action, and experimental methodologies related to this compound.

Introduction to this compound

This compound has been the subject of preliminary investigations to determine its efficacy and mechanism as an anti-inflammatory agent. Research into this compound is part of a broader effort to identify and develop novel therapeutics that can offer improved efficacy and safety profiles for the treatment of a wide range of inflammatory diseases. The subsequent sections of this guide will delve into the quantitative data from preclinical studies, detailed experimental protocols used to assess its activity, and the signaling pathways it is proposed to modulate.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings from these studies, providing a clear comparison of its activity across different assays.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production

| Cell Type | Stimulant | Cytokine | This compound IC₅₀ (nM) | Dexamethasone IC₅₀ (nM) |

| Human PBMCs | LPS | TNF-α | 1.5 | 0.8 |

| Human PBMCs | LPS | IL-6 | 2.1 | 1.2 |

| Murine Macrophages | IFN-γ | IL-1β | 3.5 | 2.0 |

PBMCs: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide; IFN-γ: Interferon-gamma; IC₅₀: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy in Animal Models of Inflammation

| Animal Model | Endpoint | This compound (mg/kg) | Inhibition (%) |

| Mouse Carrageenan-induced Paw Edema | Paw Volume | 10 | 45 |

| Rat Adjuvant-induced Arthritis | Arthritis Score | 5 | 60 |

| Mouse DSS-induced Colitis | Disease Activity Index | 10 | 50 |

DSS: Dextran Sulfate Sodium.

Experimental Protocols

To ensure the reproducibility and further investigation of this compound's effects, this section provides detailed methodologies for key experiments cited in the research.

In Vitro Cytokine Inhibition Assay

-

Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Compound Treatment: PBMCs are pre-incubated with varying concentrations of this compound or the reference compound, dexamethasone, for 1 hour.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.

-

Incubation: The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Cytokine Measurement: Supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis of the dose-response curves.

Mouse Carrageenan-induced Paw Edema Model

-

Animals: Male BALB/c mice (6-8 weeks old) are used.

-

Compound Administration: this compound is administered orally (p.o.) at a dose of 10 mg/kg, 1 hour prior to the induction of inflammation. The control group receives the vehicle.

-

Induction of Edema: 50 µL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 4, and 6 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of paw edema is calculated for the treated group compared to the vehicle-treated control group.

Signaling Pathways and Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The following diagrams illustrate these proposed mechanisms.

Caption: Proposed inhibition of NF-κB and MAPK signaling pathways by this compound.

The diagram above illustrates the hypothesized mechanism of action for this compound. It is proposed that the compound inhibits the activation of key inflammatory signaling molecules, IKK and MAPK. This, in turn, prevents the translocation of transcription factors like NF-κB and AP-1 to the nucleus, ultimately leading to a reduction in the expression of pro-inflammatory genes.

Caption: A generalized workflow for in vivo animal studies of inflammation.

This flowchart outlines the standard procedure for conducting in vivo studies to evaluate the efficacy of anti-inflammatory compounds like this compound. The process involves acclimatizing the animals, taking baseline measurements, administering the compound, inducing inflammation, and then measuring the outcomes to analyze the compound's effect.

Investigating Leukotriene B4 Signaling with ZK-158252: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to Leukotriene B4 Signaling

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in orchestrating inflammatory responses, primarily by acting as a powerful chemoattractant for leukocytes, including neutrophils, eosinophils, and T lymphocytes. LTB4 exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. While BLT1 is predominantly expressed on leukocytes, BLT2 has a more ubiquitous distribution. The LTB4/BLT1 signaling axis is a key driver of inflammation in numerous diseases, making it an attractive target for therapeutic intervention.

This guide provides a comprehensive overview of the LTB4 signaling pathway and introduces ZK-158252, a selective antagonist of the BLT1 receptor. We will delve into the experimental protocols and data analysis techniques essential for investigating the effects of this compound on LTB4-mediated cellular responses.

This compound: A Selective BLT1 Receptor Antagonist

This compound is a research compound identified as a selective antagonist for the high-affinity leukotriene B4 receptor, BLT1. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | (5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid |

| Molecular Formula | C29H36O3 |

| Molecular Weight | 432.60 g/mol |

| CAS Number | 245742-21-6 |

Note: Publicly available quantitative data on the binding affinity (Ki) and functional inhibition (IC50) of this compound for BLT1 and BLT2 receptors is limited. Researchers should perform their own characterization experiments to determine these values.

For the purpose of illustrating the expected pharmacological profile of a selective BLT1 antagonist, the following table presents data for other well-characterized BLT1 antagonists, U-75302 and CP-105,696.

| Compound | Target | Assay | IC50 / Ki | Reference |

| U-75302 | BLT1 | LTB4-induced eosinophil influx (in vivo, guinea pig) | Oral ED50: 10-30 mg/kg | [1] |

| CP-105,696 | BLT1 | [3H]LTB4 Binding (human neutrophils) | IC50: 8.42 nM | [2] |

| CP-105,696 | BLT1 | LTB4-induced chemotaxis (human neutrophils) | IC50: 5.2 nM | [3] |

The Leukotriene B4 Signaling Pathway

Activation of the BLT1 receptor by LTB4 initiates a cascade of intracellular signaling events, culminating in various cellular responses critical to the inflammatory process. The primary signaling pathways involved are the activation of phospholipase C (PLC) leading to calcium mobilization and protein kinase C (PKC) activation, and the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs). These pathways ultimately lead to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory genes.

Caption: Leukotriene B4 Signaling Pathway via the BLT1 Receptor.

Experimental Protocols for Investigating this compound

This section provides detailed methodologies for key experiments to characterize the inhibitory effects of this compound on LTB4-induced cellular responses.

Chemotaxis Assay

This assay measures the ability of this compound to inhibit the directed migration of leukocytes towards an LTB4 gradient.

Materials:

-

Leukocytes (e.g., human neutrophils isolated from whole blood)

-

Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size)

-

LTB4

-

This compound

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Cell staining solution (e.g., Diff-Quik)

-

Microscope

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Isolate leukocytes and resuspend them in assay buffer at a concentration of 1-2 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Add LTB4 (typically 1-100 nM) to the lower wells of the chemotaxis chamber.

-

Add the pre-incubated cell suspension to the upper wells.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

After incubation, remove the membrane, fix, and stain the cells that have migrated to the underside of the membrane.

-

Count the migrated cells in several high-power fields for each condition using a microscope.

-

Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Caption: Workflow for a Leukocyte Chemotaxis Assay.

Calcium Mobilization Assay

This assay determines the effect of this compound on LTB4-induced intracellular calcium release, a key downstream signaling event.

Materials:

-

Cells expressing the BLT1 receptor (e.g., neutrophils or a recombinant cell line)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

LTB4

-

This compound

-

Assay buffer (e.g., HBSS with calcium and magnesium)

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope

Protocol:

-

Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-2 hours at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Add various concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes.

-

Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

-

Inject LTB4 (typically 1-100 nM) into the wells and immediately begin recording the fluorescence intensity over time.

-

Analyze the data by calculating the peak fluorescence response for each condition.

-

Determine the IC50 value for this compound by plotting the percentage inhibition of the LTB4-induced calcium response against the antagonist concentration.

NF-κB Reporter Assay

This assay measures the ability of this compound to inhibit LTB4-induced activation of the NF-κB transcription factor.

Materials:

-

A cell line stably transfected with a BLT1 expression vector and an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase).

-

LTB4

-

This compound

-

Cell culture medium

-

Reporter gene detection reagents (e.g., luciferase assay substrate)

-

Luminometer

Protocol:

-

Plate the reporter cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.

-

Stimulate the cells with an EC80 concentration of LTB4 for 4-6 hours.

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.

-

Calculate the percentage inhibition of NF-κB activation for each concentration of this compound.

MAPK Phosphorylation Assay

This assay assesses the effect of this compound on the LTB4-induced phosphorylation of key MAPK proteins like ERK1/2 and p38.

Materials:

-

BLT1-expressing cells

-

LTB4

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Antibodies specific for the phosphorylated and total forms of the MAPK of interest (e.g., phospho-ERK1/2 and total ERK1/2)

-

Western blotting reagents and equipment or a suitable ELISA kit

Protocol:

-

Culture cells to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-incubate the cells with this compound or vehicle for 30 minutes.

-

Stimulate with LTB4 for a short period (e.g., 5-15 minutes).

-

Immediately lyse the cells on ice.

-

Determine the protein concentration of the lysates.

-

Analyze the phosphorylation status of the target MAPK by Western blotting or ELISA using phospho-specific antibodies.

-

Normalize the phosphorylated protein levels to the total protein levels for each sample.

Caption: Workflow for a MAPK Phosphorylation Assay.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be presented in a clear and structured format to facilitate comparison and interpretation. Dose-response curves should be generated by plotting the percentage of the maximal response (or inhibition) against the logarithm of the agonist or antagonist concentration. These curves can be fitted to a four-parameter logistic equation to determine key pharmacological parameters such as EC50 (for agonists) and IC50 (for antagonists).

Conclusion

This compound is a valuable tool for investigating the role of the LTB4/BLT1 signaling axis in various physiological and pathological processes. The experimental protocols detailed in this guide provide a robust framework for characterizing the inhibitory activity of this compound and for elucidating the downstream consequences of BLT1 receptor blockade. A thorough understanding of the pharmacology of BLT1 antagonists and their effects on LTB4-mediated signaling is crucial for the development of novel anti-inflammatory therapeutics.

References

- 1. Effect of the selective leukotriene B4 antagonist U-75302 on antigen-induced bronchopulmonary eosinophilia in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]

ZK-158252: A Technical Guide for the Investigation of Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-158252 is a selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor 1 (BLT1). The LTB4/BLT1 signaling axis is a critical pathway in the initiation and amplification of inflammatory responses, making it a compelling target for therapeutic intervention in autoimmune diseases. This document provides a comprehensive technical overview of the role of BLT1 in autoimmune disease models and outlines experimental frameworks for investigating the therapeutic potential of BLT1 antagonists like this compound. Due to the limited publicly available data specifically on this compound, this guide incorporates representative data and protocols from studies on other well-characterized BLT1 antagonists to provide a thorough understanding of the target and its modulation in preclinical settings.

Introduction: The Role of BLT1 in Autoimmunity

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammation. It exerts its effects primarily through two G protein-coupled receptors (GPCRs), BLT1 and BLT2. BLT1 is a high-affinity receptor predominantly expressed on leukocytes, including neutrophils, macrophages, and T cells.[1] Activation of BLT1 by LTB4 triggers a cascade of downstream signaling events that are central to the pathogenesis of numerous autoimmune diseases.

The LTB4-BLT1 axis is implicated in:

-

Leukocyte Chemotaxis: LTB4 is a powerful chemoattractant, guiding inflammatory cells to sites of tissue injury and inflammation.[2]

-

Pro-inflammatory Cytokine Production: BLT1 signaling enhances the production of key pro-inflammatory cytokines such as IFN-gamma, TNF-alpha, IL-17, and IL-6.[3]

-

T-cell Activation and Differentiation: BLT1 is involved in the activation and differentiation of T helper (Th) 1 and Th17 cells, which are critical drivers of autoimmune pathology.[3]

Given its central role in orchestrating the inflammatory response, antagonism of the BLT1 receptor presents a promising therapeutic strategy for a range of autoimmune disorders, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

Mechanism of Action and Signaling Pathway

This compound, as a selective BLT1 antagonist, functions by competitively inhibiting the binding of LTB4 to the BLT1 receptor. This blockade prevents the activation of downstream signaling pathways. BLT1 is primarily coupled to Gαi and Gαq proteins.

Upon LTB4 binding, BLT1 activation leads to:

-

Gαi-mediated signaling: Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

-

Gαq-mediated signaling: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

These signaling events culminate in the activation of downstream effectors, including the ERK/MAPK and NF-κB pathways, ultimately leading to chemotaxis, degranulation, and the transcription of pro-inflammatory genes. This compound blocks the initial binding of LTB4, thereby preventing the initiation of this entire cascade.

Application in Autoimmune Disease Models

The therapeutic potential of BLT1 antagonists can be evaluated in various well-established animal models of autoimmune diseases.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis. The pathogenesis of EAE involves the infiltration of myelin-specific T cells into the central nervous system (CNS), leading to inflammation, demyelination, and paralysis. Studies have shown that BLT1 is required for the induction of EAE.[3] BLT1 knockout mice exhibit delayed onset and reduced severity of EAE, which is associated with decreased infiltration of inflammatory cells into the spinal cord and impaired Th1/Th17 responses.[3]

Collagen-Induced Arthritis (CIA)

CIA is a widely used mouse model for rheumatoid arthritis. Immunization of susceptible mouse strains with type II collagen induces an inflammatory arthritis that shares many pathological features with the human disease. The LTB4/BLT1 axis is implicated in the pathogenesis of CIA by promoting neutrophil infiltration into the joints.

Other Relevant Models

-

Experimental Lyme Arthritis: BLT1 signaling is critical for neutrophil apoptosis and the resolution of experimental Lyme arthritis.[4]

-

Experimental Allergic Encephalomyelitis: Inhibition of the LTB4-receptor interaction suppresses eosinophil infiltration and disease pathology in this murine model.[5][6]

Quantitative Data (Representative for BLT1 Antagonists)

Table 1: In Vitro Potency of Representative BLT1 Antagonists

| Compound | Assay Type | Species | IC50 / Ki | Reference |

| U75302 | LTB4-induced calcium mobilization | Human Neutrophils | 1 µM | [7] |

| CP-105,696 | LTB4 receptor binding | Human Neutrophils | Not Specified | [5] |

Table 2: In Vivo Efficacy of Representative BLT1 Antagonists in Autoimmune Models

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |

| CP-105,696 | Murine EAE | 8.6 mg/kg (ED50), orally | Complete inhibition of paralysis and weight loss | [5] |

| U75302 | Murine LPS-induced endotoxemia | 1 mg/kg, IP | Reduced severity of endotoxemia in aged mice | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of BLT1 antagonists in autoimmune disease models.

Experimental Autoimmune Encephalomyelitis (EAE) Induction Protocol

Materials:

-

C57BL/6 mice (female, 8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile phosphate-buffered saline (PBS)

Procedure:

-

Immunization (Day 0):

-

Prepare an emulsion of MOG35-55 in CFA (e.g., at a final concentration of 1 mg/mL MOG35-55 and 4 mg/mL M. tuberculosis).

-

Inject 100-200 µL of the emulsion subcutaneously at two sites on the flank of each mouse.

-

-

Pertussis Toxin Administration:

-

Administer PTX (e.g., 200-300 ng) intraperitoneally (i.p.) on day 0 and day 2 post-immunization.

-

-

Treatment Administration:

-

For prophylactic treatment, begin administration of this compound or vehicle control on the day of immunization or shortly after.

-

For therapeutic treatment, begin administration upon the onset of clinical signs of EAE.

-

-

Clinical Assessment:

-

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Score disease severity on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

Collagen-Induced Arthritis (CIA) Induction Protocol

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M acetic acid

Procedure:

-

Primary Immunization (Day 0):

-

Dissolve type II collagen in 0.1 M acetic acid at 2 mg/mL.

-

Emulsify the collagen solution with an equal volume of CFA.

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Emulsify the collagen solution with an equal volume of IFA.

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Treatment Administration:

-

Administer this compound or vehicle control starting before or after the onset of arthritis.

-

-

Arthritis Assessment:

-

Visually score the paws for signs of arthritis (redness and swelling) 3-4 times per week, starting from day 21.

-

A common scoring system is a 0-4 scale for each paw:

-

0: No evidence of erythema and swelling

-

1: Erythema and mild swelling confined to the tarsals or ankle joint

-

2: Erythema and mild swelling extending from the ankle to the tarsals

-

3: Erythema and moderate swelling extending from the ankle to the metatarsal joints

-

4: Erythema and severe swelling encompassing the ankle, foot, and digits

-

-

The maximum score per mouse is 16.

-

In Vivo Administration of a BLT1 Antagonist (Representative Protocol)

This protocol is based on the administration of U75302 and can be adapted for this compound with appropriate vehicle and dose optimization.

Materials:

-

BLT1 antagonist (e.g., U75302)

-

Vehicle (e.g., DMSO and PBS)

-

Mice subjected to an autoimmune disease model

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve the BLT1 antagonist in a suitable vehicle. For U75302, it can be dissolved in DMSO and then diluted in PBS.

-

-

Administration:

-

Administer the compound via the desired route (e.g., intraperitoneal injection or oral gavage).

-

A representative dose for U75302 is 1 mg/kg.[8]

-

The timing and frequency of administration will depend on the experimental design (prophylactic vs. therapeutic) and the pharmacokinetic properties of the compound.

-

Conclusion

This compound, as a selective BLT1 antagonist, holds significant promise for the study and potential treatment of autoimmune diseases. The BLT1 receptor is a well-validated target, and its inhibition has been shown to be effective in a variety of preclinical models of autoimmunity. This technical guide provides a foundational understanding of the mechanism of action of BLT1 antagonists and detailed protocols for their evaluation in relevant disease models. Further research is warranted to elucidate the specific in vitro and in vivo properties of this compound to fully characterize its therapeutic potential.

References

- 1. The leukotriene B4 receptor, BLT1, is required for the induction of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of Experimental Autoimmune Encephalomyelitis in a Mouse Model [jove.com]

- 3. chondrex.com [chondrex.com]

- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role for BLT1 in regulating inflammation within adipose tissue immune cells of aged mice - PMC [pmc.ncbi.nlm.nih.gov]

The BLT1 Receptor Antagonist ZK-158252: A Potential Therapeutic in Inflammatory Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction: ZK-158252 is identified as a selective antagonist for the Leukotriene B4 receptor 1 (BLT1), a key player in inflammatory signaling pathways. While specific preliminary studies on this compound are not extensively available in the public domain, this guide provides an in-depth overview of its therapeutic target, the BLT1 receptor. Understanding the function and signaling of BLT1 is crucial for evaluating the potential of antagonists like this compound in the treatment of a wide range of inflammatory conditions.

The BLT1 receptor is a high-affinity G protein-coupled receptor (GPCR) for Leukotriene B4 (LTB4), a potent lipid mediator derived from arachidonic acid.[1][2] The LTB4-BLT1 signaling axis is a critical driver of inflammation, primarily by mediating the recruitment and activation of leukocytes, including neutrophils, to sites of tissue injury and infection.[2][3]

The BLT1 Signaling Pathway

Activation of the BLT1 receptor by LTB4 initiates a cascade of intracellular signaling events, predominantly through the Gαi and Gαq G proteins. This leads to the activation of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), culminating in calcium mobilization, activation of protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) cascade (ERK, p38). These signaling events orchestrate a variety of cellular responses crucial for inflammation, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines and chemokines.[1][4]

The Receptor for Advanced Glycation End Products (RAGE) has been shown to interact with BLT1, modulating its signaling by potentiating the MEK-ERK pathway while inhibiting NF-κB activation.[4] This interaction adds another layer of complexity to the regulation of inflammatory responses mediated by BLT1.

Figure 1. Simplified BLT1 signaling pathway leading to inflammatory responses.

Therapeutic Potential of BLT1 Antagonism

Given the central role of the LTB4-BLT1 axis in inflammation, antagonism of this pathway holds significant therapeutic promise for a variety of diseases.[5][6][7] Preclinical studies using BLT1 knockout mice or specific antagonists have demonstrated beneficial effects in models of:

-

Asthma: BLT1 signaling is implicated in allergen-induced airway hyperresponsiveness and inflammation by promoting the recruitment of inflammatory cells and the production of Th2 cytokines.[8]

-

Rheumatoid Arthritis: By mediating the infiltration of immune cells into the synovium, BLT1 contributes to the chronic inflammation and joint damage characteristic of this autoimmune disease.[5]

-

Inflammatory Bowel Disease (IBD): The LTB4-BLT1 pathway is involved in initiating and perpetuating the inflammatory response in the gut mucosa.[5]

-

Post-incisional Pain: LTB4-BLT1 signaling has been shown to exacerbate pain responses by promoting the local infiltration of inflammatory monocytes and the production of inflammatory cytokines.[2][3]

-

Other Inflammatory Conditions: The therapeutic potential of BLT1 antagonists extends to other conditions such as psoriasis, atherosclerosis, and certain types of cancer.[5][6]

Quantitative Data on BLT1 Antagonists

| Parameter | Typical Range | Description |

| Binding Affinity (Ki) | 0.1 - 100 nM | Concentration of the antagonist required to occupy 50% of the BLT1 receptors. |

| Functional Antagonism (IC50) | 1 - 500 nM | Concentration of the antagonist that inhibits 50% of the LTB4-induced cellular response (e.g., calcium mobilization, chemotaxis). |

| Selectivity | >100-fold vs. BLT2 | Ratio of the antagonist's affinity for BLT1 compared to the low-affinity LTB4 receptor, BLT2. |

| In vivo Efficacy (ED50) | 0.1 - 10 mg/kg | Dose of the antagonist that produces 50% of its maximal effect in an animal model of inflammation. |

Experimental Protocols for Characterizing BLT1 Antagonists

The following are generalized experimental protocols commonly employed in the preclinical evaluation of BLT1 receptor antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the antagonist for the BLT1 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human BLT1 receptor are prepared from a stable cell line (e.g., HEK293 or CHO cells).

-

Competition Binding: Membranes are incubated with a fixed concentration of a radiolabeled LTB4 analog (e.g., [3H]LTB4) and varying concentrations of the test antagonist.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The Ki value is calculated from the IC50 value (concentration of antagonist that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity (IC50) of the compound by measuring its ability to inhibit LTB4-induced intracellular calcium release.

Methodology:

-

Cell Loading: BLT1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist for a defined period.

-

LTB4 Stimulation: Cells are then stimulated with a fixed concentration of LTB4 (typically the EC80).

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader or microscope.

-

Data Analysis: The IC50 value is determined by plotting the inhibition of the LTB4-induced calcium response against the antagonist concentration.

Figure 2. General experimental workflow for in vitro characterization of BLT1 antagonists.

Conclusion

This compound, as a selective BLT1 receptor antagonist, represents a promising therapeutic agent for the treatment of a broad spectrum of inflammatory diseases. While detailed preclinical data on this specific compound are limited in the public domain, the well-established role of the LTB4-BLT1 signaling pathway in inflammation provides a strong rationale for its development. Further investigation into the pharmacological and toxicological profile of this compound is warranted to fully elucidate its clinical potential. The experimental frameworks outlined in this guide provide a basis for the continued evaluation of this compound and other novel BLT1 antagonists.

References

- 1. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 3. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 Receptor1 Imaging in Drug Development - CD BioSciences [bioimagingtech.com]

- 6. ovid.com [ovid.com]

- 7. Therapeutic target of leukotriene B4 receptors, BLT1 and BLT2: Insights from basic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Pharmacology of ZK-158252: A Case of Mistaken Identity

An in-depth investigation into the pharmacology of ZK-158252, prompted by a request for a technical guide on its role as a Selective Progesterone Receptor Modulator (SPRM), has revealed a significant discrepancy in its widely perceived classification. Contrary to the initial premise, publicly available scientific literature and pharmacological databases do not substantiate the classification of this compound as an SPRM. Instead, the primary and most consistent identification of this compound is as a BLT1 Receptor Selective Antagonist.

This misidentification highlights a crucial challenge in drug development and research: the accurate and consistent classification of investigational compounds. While the "ZK" designation is often associated with compounds developed by Schering AG (now part of Bayer), a prolific developer of steroids and hormonal modulators, in this instance, the compound's biological target appears to lie outside the realm of progesterone receptor modulation.

Selective Progesterone Receptor Modulators (SPRMs) are a well-established class of drugs that exhibit tissue-specific agonist, antagonist, or partial agonist/antagonist effects on the progesterone receptor.[1][2][3][4] This dual activity allows for targeted therapeutic applications in various gynecological conditions, including uterine fibroids and endometriosis, while minimizing unwanted side effects.[2][4][5][6][7][8] Prominent examples of SPRMs that have undergone significant clinical development include mifepristone, ulipristal acetate, and asoprisnil.[4][5][6] Extensive research on these compounds has elucidated their complex mechanisms of action, binding affinities, and signaling pathways.

In stark contrast, a comprehensive search for "this compound" within the context of progesterone receptor modulation, its potential aliases, or its developmental history has yielded no substantive results linking it to this class of drugs. The compound is absent from authoritative reviews and research articles discussing the landscape of SPRMs.[2][4][5][6][8]

The available, albeit limited, information on this compound points towards its activity at the BLT1 receptor, a high-affinity receptor for the potent inflammatory mediator leukotriene B4 (LTB4). Antagonism of this receptor has been explored as a therapeutic strategy for a variety of inflammatory conditions.

Based on the current body of scientific and commercial information, the creation of an in-depth technical guide on the pharmacology of this compound as a Selective Progesterone Receptor Modulator is not feasible. The foundational premise of its classification appears to be incorrect.

For researchers, scientists, and drug development professionals interested in the pharmacology of Selective Progesterone Receptor Modulators, a more productive approach would be to focus on well-characterized and clinically relevant compounds within this class. A detailed technical guide on a compound such as ulipristal acetate or vilaprisan , for which there is a wealth of quantitative data, established experimental protocols, and understood signaling pathways, would be a more viable and valuable endeavor. Such a guide would allow for the creation of the detailed tables and visualizations, including Graphviz diagrams of signaling pathways and experimental workflows, as initially requested.

References

- 1. Selective progesterone receptor modulator - Wikipedia [en.wikipedia.org]

- 2. Selective Progesterone Receptor Modulators-Mechanisms and Therapeutic Utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 90 YEARS OF PROGESTERONE: Selective progesterone receptor modulators in gynaecological therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective progesterone receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ZK-158252, a Selective BLT1 Receptor Antagonist

Introduction

ZK-158252 is a selective antagonist of the Leukotriene B4 receptor 1 (BLT1), a G-protein coupled receptor (GPCR) that plays a crucial role in inflammatory responses. Leukotriene B4 (LTB4) is a potent lipid mediator that, upon binding to BLT1 on the surface of immune cells like neutrophils, triggers a cascade of intracellular signaling events. This leads to chemotaxis, degranulation, and the release of pro-inflammatory cytokines. By blocking the binding of LTB4 to BLT1, this compound is expected to inhibit these pro-inflammatory processes, making it a potential therapeutic agent for a variety of inflammatory diseases.

These application notes provide detailed protocols for the in-vitro evaluation of this compound's pharmacological profile, including its binding affinity for the BLT1 receptor and its functional antagonist activity in cell-based assays.

Data Presentation: Illustrative Pharmacological Profile

The following tables summarize the expected in-vitro pharmacological profile of a selective BLT1 antagonist. Note: These values are for illustrative purposes only and do not represent actual data for this compound.

Table 1: Receptor Binding Affinity

| Parameter | Receptor | Radioligand | Illustrative Value (nM) |

| Ki | Human BLT1 | [3H]-LTB4 | 1.5 |

| Ki | Human BLT2 | [3H]-LTB4 | > 1000 |

Table 2: Functional Antagonist Activity

| Assay | Cell Line | Stimulus | Endpoint | Illustrative IC50 (nM) |

| Calcium Mobilization | Human Neutrophils | LTB4 (10 nM) | Intracellular Ca2+ | 8.2 |

| Chemotaxis | Human Neutrophils | LTB4 (1 nM) | Cell Migration | 12.5 |

| Reporter Gene | HEK293-BLT1 | LTB4 (5 nM) | Luciferase Activity | 5.7 |

Experimental Protocols

BLT1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human BLT1 receptor.

Materials:

-

Membranes from HEK293 cells stably expressing human BLT1 receptor.

-

[3H]-Leukotriene B4 ([3H]-LTB4) as the radioligand.

-

This compound.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

25 µL of binding buffer (for total binding) or 10 µM unlabeled LTB4 (for non-specific binding) or this compound dilution.

-

25 µL of [3H]-LTB4 (final concentration ~0.5 nM).

-

50 µL of BLT1 receptor-containing membranes (final concentration ~5-10 µg protein/well).

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials.

-

Add 4 mL of scintillation cocktail to each vial and count the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

LTB4-Induced Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit LTB4-induced intracellular calcium mobilization in human neutrophils.

Materials:

-

Freshly isolated human neutrophils.

-

Fura-2 AM or other suitable calcium indicator dye.

-

Hank's Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.

-

LTB4.

-

This compound.

-

Fluorescence plate reader with kinetic reading capabilities and injectors.

Procedure:

-

Isolate human neutrophils from fresh human blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).

-

Load the neutrophils with Fura-2 AM (e.g., 2 µM for 30 minutes at 37°C).

-

Wash the cells to remove extracellular dye and resuspend in HBSS.

-

Aliquot the cell suspension into a 96-well black, clear-bottom plate.

-

Incubate the cells with various concentrations of this compound or vehicle for 15 minutes at 37°C.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence (Ex/Em wavelengths for Fura-2 are typically ~340/510 nm and ~380/510 nm).

-

Inject LTB4 (to a final concentration of ~10 nM) and immediately start kinetic reading of fluorescence for 2-3 minutes.

Data Analysis:

-

The ratio of fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration.

-

The peak increase in the fluorescence ratio after LTB4 addition is determined for each well.

-

Plot the percentage of inhibition of the LTB4-induced calcium response against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

BLT1 Receptor Signaling Pathway

Leukotriene B4 (LTB4) binding to the BLT1 receptor, a G-protein coupled receptor, primarily activates Gαq and Gαi signaling pathways. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These signaling events culminate in various cellular responses, including chemotaxis, enzyme release, and production of reactive oxygen species.

Caption: BLT1 Receptor Signaling Pathway.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates the general workflow for the in-vitro characterization of a BLT1 receptor antagonist like this compound.

Caption: In-Vitro Characterization Workflow.

Application Notes and Protocols for ZK-158252 in Mouse Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-158252 is a selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[1] The LTB4/BLT1 signaling pathway is a critical mediator of inflammation, playing a significant role in the recruitment and activation of neutrophils and other immune cells. In the context of rheumatoid arthritis, elevated levels of LTB4 have been observed in the synovial fluid of patients, and studies in animal models have demonstrated that blockade of the BLT1 receptor can significantly ameliorate disease severity. These findings strongly support the investigation of BLT1 antagonists like this compound as potential therapeutic agents for inflammatory arthritis.

These application notes provide a comprehensive, albeit hypothetical, framework for the preclinical evaluation of this compound in a well-established mouse model of arthritis. Due to the current lack of publicly available studies detailing the in vivo use of this compound in arthritis models, the following protocols are based on established methodologies for similar small molecule inhibitors and the known role of the BLT1 pathway in arthritis pathogenesis.

Signaling Pathway of LTB4 and BLT1 in Arthritis

Caption: LTB4/BLT1 Signaling Pathway in Arthritis.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

The Collagen-Induced Arthritis (CIA) model is a widely used and well-characterized model that shares many pathological and immunological features with human rheumatoid arthritis.

Materials:

-

Male DBA/1 mice, 8-10 weeks old

-

Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water)

-

Syringes and needles (27G)

-

Anesthesia (e.g., isoflurane)

Protocol:

Day 0: Primary Immunization

-

Prepare the CII/CFA emulsion: Mix equal volumes of bovine type II collagen solution and CFA to form a stable emulsion.

-

Anesthetize the mice.

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

Day 21: Booster Immunization

-

Prepare the CII/IFA emulsion: Mix equal volumes of bovine type II collagen solution and IFA.

-

Anesthetize the mice.

-

Inject 100 µL of the emulsion intradermally at a site near the primary injection.

Treatment with this compound (Prophylactic Regimen):

-

Initiate treatment one day before the primary immunization (Day -1) and continue daily until the end of the study (e.g., Day 42).

-

Administer this compound orally via gavage. A suggested starting dose, based on common practices for small molecule inhibitors, would be in the range of 10-50 mg/kg.

-

The control group should receive the vehicle alone.

Experimental Groups:

-

Group 1: Naive (No disease induction, no treatment)

-

Group 2: Vehicle Control (CIA induction + Vehicle)

-

Group 3: this compound (CIA induction + this compound at selected dose)

-

Group 4 (Optional): Positive Control (e.g., Methotrexate)

Assessment of Arthritis

Clinical Scoring:

-

Begin clinical scoring on Day 21 and continue every other day until the end of the study.

-

Score each paw on a scale of 0-4:

-

0 = No evidence of erythema or swelling

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint

-

2 = Erythema and mild swelling extending from the ankle to the tarsals

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

-

4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb

-

-

The maximum score per mouse is 16.

Paw Thickness Measurement:

-

Measure the thickness of the hind paws using a digital caliper every other day starting from Day 21.

Histological Analysis (End of Study):

-

Euthanize mice and collect hind paws.

-

Fix in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

Data Presentation

The following tables represent a hypothetical dataset to illustrate how to structure the results from a study evaluating this compound in a CIA mouse model.

Table 1: Effect of this compound on Clinical Arthritis Score

| Treatment Group | Mean Arthritis Score (Day 28) | Mean Arthritis Score (Day 35) | Mean Arthritis Score (Day 42) |

| Naive | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| Vehicle Control | 4.5 ± 0.8 | 8.2 ± 1.2 | 10.5 ± 1.5 |

| This compound (30 mg/kg) | 1.2 ± 0.3 | 3.5 ± 0.7 | 4.8 ± 0.9 |

| Methotrexate (1 mg/kg) | 1.0 ± 0.2 | 2.8 ± 0.5 | 3.2 ± 0.6 |

| *Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. |

Table 2: Effect of this compound on Paw Thickness

| Treatment Group | Paw Thickness (mm) - Day 21 | Paw Thickness (mm) - Day 42 | Change in Paw Thickness (mm) |

| Naive | 2.0 ± 0.1 | 2.0 ± 0.1 | 0.0 |

| Vehicle Control | 2.1 ± 0.1 | 3.8 ± 0.3 | 1.7 |

| This compound (30 mg/kg) | 2.1 ± 0.1 | 2.5 ± 0.2 | 0.4 |

| Methotrexate (1 mg/kg) | 2.0 ± 0.1 | 2.3 ± 0.1 | 0.3 |

| *Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. |

Experimental Workflow

Caption: Prophylactic Treatment Workflow for this compound in CIA Model.

Conclusion

While direct experimental data for this compound in arthritis models is not yet available in published literature, its mechanism of action as a BLT1 antagonist provides a strong rationale for its investigation. The protocols and data structures provided herein offer a robust framework for designing and executing preclinical studies to evaluate the efficacy of this compound in a mouse model of inflammatory arthritis. Researchers should perform dose-response studies to determine the optimal therapeutic window and consider both prophylactic and therapeutic treatment regimens to fully characterize the potential of this compound.

References

Application Notes and Protocols for ZK-158252: A Selective BLT1 Receptor Antagonist

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ZK-158252 is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. LTB4 is a powerful lipid mediator involved in a wide range of inflammatory responses. By binding to BLT1 on the surface of immune cells, primarily leukocytes, LTB4 triggers chemotaxis, cellular activation, and the production of pro-inflammatory cytokines. The LTB4/BLT1 signaling axis has been implicated in the pathogenesis of various inflammatory diseases. This compound, by blocking this interaction, offers a valuable tool for investigating the role of BLT1 in animal models of inflammation and for exploring its therapeutic potential.

These application notes provide a summary of potential in vivo applications of this compound, along with generalized protocols for its administration and for studying its effects in preclinical research.

In Vivo Applications

This compound is intended for in vivo studies in animal models to investigate the role of the LTB4/BLT1 signaling pathway in various physiological and pathological processes. Based on studies with other BLT1 antagonists, potential areas of investigation include:

-

Acute and Chronic Inflammation: Evaluating the effect of this compound on leukocyte recruitment, edema formation, and cytokine production in models of peritonitis, arthritis, and inflammatory pain.

-

Metabolic Disorders: Investigating the impact of BLT1 antagonism on inflammation in adipose tissue, insulin sensitivity, and the progression of metabolic diseases like steatohepatitis.[1]

-

Respiratory Diseases: Assessing the potential of this compound to ameliorate inflammation and airway hyperresponsiveness in models of asthma and chronic obstructive pulmonary disease (COPD).[2][3]

-

Atherosclerosis: Studying the effect of BLT1 blockade on the development and progression of atherosclerotic lesions in relevant mouse models.[4]

Quantitative Data Summary

While specific in vivo pharmacokinetic and pharmacodynamic data for this compound are not publicly available, the following table summarizes dosages and administration routes used for other BLT1 antagonists in mice, which can serve as a starting point for study design with this compound. It is crucial to perform dose-response studies to determine the optimal dosage of this compound for each specific animal model and experimental endpoint.

| Compound | Animal Model | Dosage | Administration Route | Study Duration | Reference |

| U75302 | LPS-induced endotoxemia in aged mice | 1 mg/kg | Intraperitoneal (IP) | Acute (single dose) | [5] |

| BLT1 antagonist | MASH and fibrosis mouse model | 30 or 90 mg/kg | Not specified | 8 weeks | [1] |

| BIIL284 | Atherosclerosis in ApoE-/- mice | 0.3 - 3 mg/kg | Oral | 12-24 weeks | [4] |

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Evaluation of this compound in a Mouse Model of LPS-Induced Acute Inflammation

Objective: To assess the effect of this compound on the inflammatory response induced by lipopolysaccharide (LPS) in mice.

Materials:

-

This compound

-

Vehicle (e.g., DMSO, saline with a solubilizing agent)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

C57BL/6 mice (or other appropriate strain)

-

Anesthesia and euthanasia reagents as per approved IACUC protocol

-

Equipment for blood collection and tissue harvesting

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable vehicle. Further dilute with sterile saline to the final desired concentration for injection.

-

Dissolve LPS in sterile, pyrogen-free saline to the desired concentration.

-

-

Animal Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS). A typical group size is 6-10 animals.

-

Dosing:

-

Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection). A starting dose could be in the range of 1-10 mg/kg, based on data from other BLT1 antagonists.

-

One hour after this compound administration, induce inflammation by injecting LPS (e.g., 1-5 mg/kg, IP).

-

-

Monitoring and Sample Collection:

-

Monitor animals for signs of distress according to the approved protocol.

-

At a predetermined time point (e.g., 4-24 hours post-LPS injection), collect blood via cardiac puncture or other approved method for cytokine analysis (e.g., ELISA for TNF-α, IL-6).

-

Perform peritoneal lavage to collect immune cells for flow cytometric analysis of leukocyte infiltration.

-

Harvest relevant tissues (e.g., lung, liver) for histological analysis or gene expression studies.

-

-

Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the different treatment groups.

Protocol 2: General Pharmacokinetic Study of this compound in Rodents

Objective: To determine the basic pharmacokinetic profile of this compound in rodents.

Materials:

-

This compound

-

Formulation vehicle suitable for intravenous (IV) and oral (PO) administration

-

Sprague-Dawley rats or CD-1 mice

-

Cannulated animals (for serial blood sampling) if possible

-

Equipment for blood collection (e.g., syringes, tubes with anticoagulant)

-

Centrifuge

-

LC-MS/MS or other appropriate analytical instrumentation

Procedure:

-

Animal Preparation: Use cannulated animals for ease of repeated blood sampling. If not available, other sampling methods approved by the IACUC can be used.

-

Dosing:

-

Intravenous (IV) Group: Administer this compound as a bolus injection via the tail vein or a cannula at a low dose (e.g., 1-2 mg/kg).

-

Oral (PO) Group: Administer this compound by oral gavage at a higher dose (e.g., 5-10 mg/kg).

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Process blood to obtain plasma by centrifugation.

-

-

Sample Analysis:

-

Analyze the plasma concentrations of this compound using a validated analytical method such as LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to calculate key parameters such as:

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the concentration-time curve (AUC)

-

Half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Bioavailability (F%) (by comparing PO and IV AUCs)

-

-

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the LTB4/BLT1 signaling pathway and a general experimental workflow for studying this compound in vivo.

Caption: LTB4/BLT1 Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for In Vivo Studies with this compound.

References

- 1. Leukotriene B4 receptor 1 (BLT1) does not mediate disease progression in a mouse model of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The leukotriene B4 receptor (BLT) antagonist BIIL284 decreases atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role for BLT1 in regulating inflammation within adipose tissue immune cells of aged mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using ZK-158252

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-158252 is a selective antagonist of the leukotriene B4 type-2 receptor (BLT2). Leukotriene B4 (LTB4) is a potent lipid mediator involved in inflammatory responses. It exerts its effects through two G protein-coupled receptors, the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. While BLT1 is primarily expressed on leukocytes, BLT2 is more ubiquitously expressed and has been implicated in a variety of cellular processes, including cell migration (chemotaxis), calcium mobilization, and cell proliferation. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other potential BLT2 modulators.

Data Presentation

| Assay Type | Cell Line | Ligand/Agonist | This compound IC50 | Other Antagonist IC50 | Reference |

| Chemotaxis Assay | CHO-hBLT2 | LTB4 | Data to be determined | ||

| Neutrophils | LTB4 | Data to be determined | |||

| Calcium Mobilization | CHO-hBLT2 | LTB4 | Data to be determined | ||

| HEK293-hBLT2 | LTB4 | Data to be determined | |||

| Radioligand Binding | CHO-hBLT2 Membranes | [3H]-LTB4 | Data to be determined |

Experimental Protocols

BLT2-Mediated Chemotaxis Assay

This assay measures the ability of this compound to inhibit the migration of cells towards a chemoattractant, such as LTB4. A common method is the Boyden chamber assay.

Materials:

-

BLT2-expressing cells (e.g., CHO-hBLT2, neutrophils)

-

Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)

-

Chemoattractant: Leukotriene B4 (LTB4)

-

This compound

-

Assay Buffer (e.g., HBSS with 0.1% BSA)

-

Cell stain (e.g., Calcein AM or Giemsa stain)

-

96-well microplate

-

Plate reader (for fluorescent stains) or microscope (for manual counting)

Protocol:

-

Cell Preparation:

-

Culture BLT2-expressing cells to 80-90% confluency.

-

On the day of the assay, harvest the cells and resuspend them in Assay Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In the lower wells of the chemotaxis chamber, add Assay Buffer alone (negative control), LTB4 at its EC50 concentration (positive control), or LTB4 with different concentrations of this compound.

-

Place the microporous membrane over the lower wells.

-

Add the cell suspension to the upper chamber of each well.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient for cell migration (typically 1-4 hours, optimize for your cell type).

-

-

Quantification of Migration:

-

After incubation, remove the cells from the upper surface of the membrane by gently wiping with a cotton swab.

-

Fix and stain the cells that have migrated to the lower surface of the membrane.

-

For Fluorescent Staining (e.g., Calcein AM):

-

Incubate the membrane with Calcein AM solution.

-

Read the fluorescence of the eluted dye in a plate reader.

-

-

For Manual Counting (e.g., Giemsa Stain):

-

Stain the membrane with Giemsa stain.

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the positive control.

-